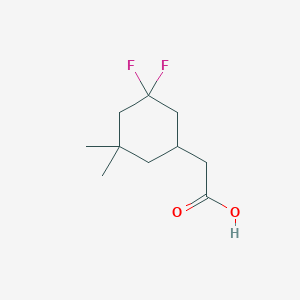![molecular formula C10H17N3O B15239839 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a cyclobutanol moiety, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclobutanol Moiety: The cyclobutanol moiety can be attached through a series of reactions involving the formation of a carbon-carbon bond between the pyrazole ring and the cyclobutanol[][3].
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various derivatives[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
Comparación Con Compuestos Similares
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: Lacks the cyclobutanol moiety, making it less complex.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the cyclobutanol moiety, leading to different chemical properties.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Features a carboxylic acid group, which alters its reactivity and applications[][3].
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclobutanol moiety, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-[2-(3-amino-5-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-7-9(11)12-13(8)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12) |
Clave InChI |
JRRNJCAGZWSVDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCC2(CCC2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


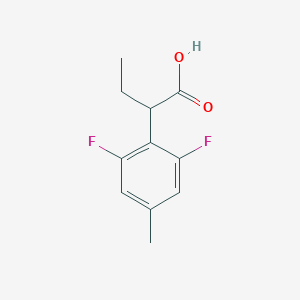
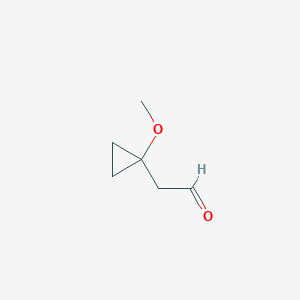

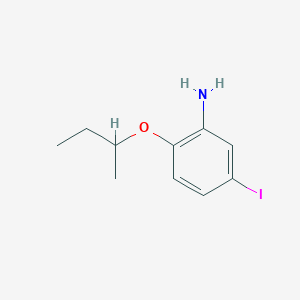
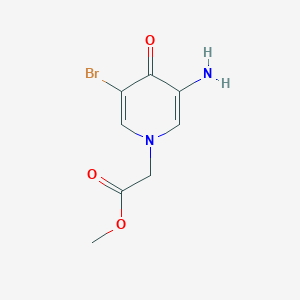
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
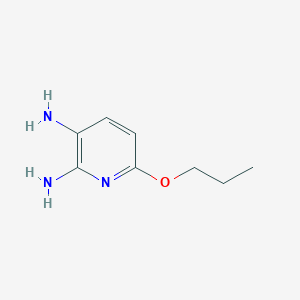
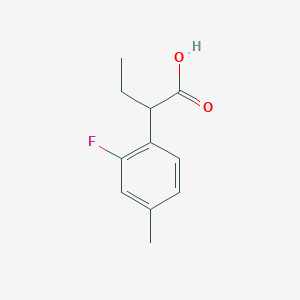

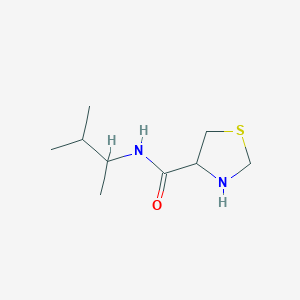
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)
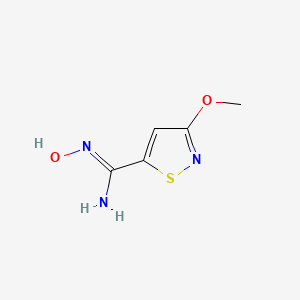
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
